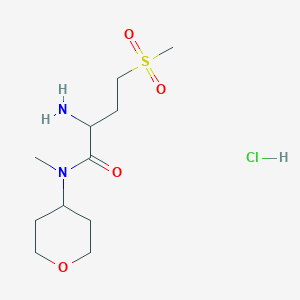

1-(氨甲基)-2-甲基环丁烷-1-羧酸盐酸盐

描述

Gabapentin is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) that was first approved for use in the United States in 1993 . It was originally developed as a novel anti-epileptic for the treatment of certain types of seizures . Today it is also widely used to treat neuropathic pain .

Synthesis Analysis

A method of producing gabapentin (1-amino-methyl)-1-cyclohexaneacetic acid) from its hydrochloric salt in an anhydrous medium has been described . The method consists of dissolving gabapentin hydrochloride in a non-aqueous organic solvent in which gabapentin is insoluble to obtain a solution of gabapentin hydrochloride . An epoxide is then added to the solution to remove the chloride ions thereby precipitating gabapentin out of the solution as a white solid . The white solid is then recovered by filtration and dried .Molecular Structure Analysis

Gabapentin has a molecular formula of C9H17NO2 and a molecular weight of 171.24 . It is structurally and functionally related to another GABA derivative, pregabalin .Chemical Reactions Analysis

Amines, including aminomethyl groups, can undergo a variety of reactions, including alkylation and acylation . Alkylations of primary and secondary amines are difficult to control and often give mixtures of products, but tertiary amines are cleanly alkylated to give quaternary ammonium salts .Physical And Chemical Properties Analysis

The physical and chemical properties of amines, including aminomethyl groups, can be influenced by various factors such as the presence of other constituents like ions, atoms, or molecules in a solution .科学研究应用

立体异构体合成

从单一的单一外消旋衍生化不饱和γ-内酰胺出发,已实现了2-(氨甲基)环丁烷-1-羧酸的所有四个立体异构体的合成,这与1-(氨甲基)-2-甲基环丁烷-1-羧酸盐酸盐密切相关。这项工作涉及光化学[2+2]环加成,以顺式构型创建四元环,然后进行各种立体化学操作以获得所有可能的立体异构体 (André et al., 2013)。

氨基酸合成

使用甲基2-乙酰氨基丙烯酸酯上的形式[2+2]环加成,已开发出2-甲基环丁烷氨基酸的有效合成方法,从而得到1-氨基-2-甲基环丁烷-1-羧酸。该方法展示了官能团的立体控制相互转化,这对于生产此类环丁烷氨基酸至关重要 (Avenoza et al., 2005)。

对映体纯度

已完成对映体纯(+)-(1S,2R)和(-)-(1R,2S)-2-氨基环丁烷-1-羧酸的合成,展示了超过97%的对映体过量(ee),并在[2+2]光环加成反应中使用手性前体与乙烯构建环丁烷环 (Gauzy et al., 2004)。

顺式环丁烷γ-氨基酸

2-(氨甲基)环丁烷-1-羧酸的顺式立体异构体已使用一种策略合成,其中包括光化学[2+2]环加成作为关键步骤。该方法为这些对映体纯化合物提供了一条有效的途径,突出了环丁烷氨基酸在合成中的多功能性 (André et al., 2011)。

β-肽的并入

(+)-和(-)-2-氨基环丁烷-1-羧酸已被合成并并入高度刚性的β-肽中。这项工作包括这些氨基酸的立体选择性合成及其随后在构建β-二聚体中的使用,展示了环丁烷环在促进结构刚性中的作用 (Izquierdo et al., 2005)。

作用机制

安全和危害

属性

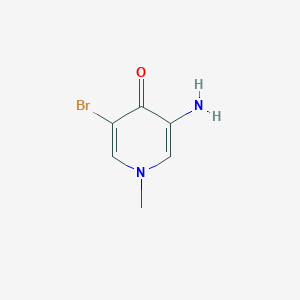

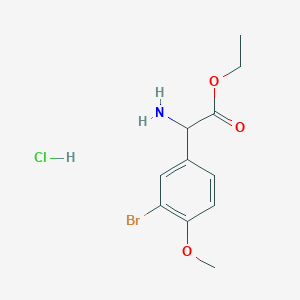

IUPAC Name |

1-(aminomethyl)-2-methylcyclobutane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-5-2-3-7(5,4-8)6(9)10;/h5H,2-4,8H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXFXKKNGMUCMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC1(CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Aminomethyl)-2-methylcyclobutane-1-carboxylic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine dihydrochloride](/img/structure/B1377450.png)

![2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride](/img/structure/B1377459.png)

methanamine hydrochloride](/img/structure/B1377471.png)